PFDB vs. PFOB: In Vivo Organ Retention Half-Life Comparison
PFDB demonstrates a significantly shorter calculated in vivo half-life in reticuloendothelial system (RES) organs compared to nonlipophilic perfluorocarbons of similar molecular weight. This is a critical differentiator for formulations intended for clinical use, as extended organ retention is a major safety concern. [1]
| Evidence Dimension | Calculated in vivo half-life in RES organs |
|---|---|
| Target Compound Data | Approximately 18 days |
| Comparator Or Baseline | Nonlipophilic perfluorocarbons of similar molecular weight: 50 to 300 days |
| Quantified Difference | PFDB half-life is 64-94% shorter |
| Conditions | Calculated based on molecular properties; referenced in patent literature (PFC Therapeutics L.L.C.) |
Why This Matters
This data directly addresses the critical procurement concern of in vivo safety and clearance profile, positioning PFDB as a more physiologically acceptable component for injectable emulsions compared to alternatives with longer organ retention.
- [1] PFC Therapeutics L.L.C. Patent US20050256211A9: Patient oxygenation using stabilized fluorocarbon emulsions. November 17, 2005. View Source
